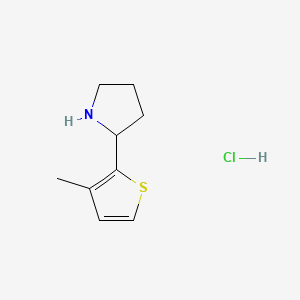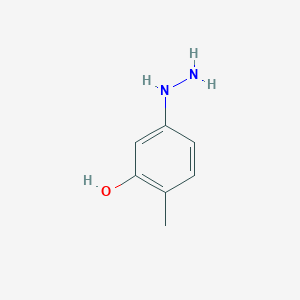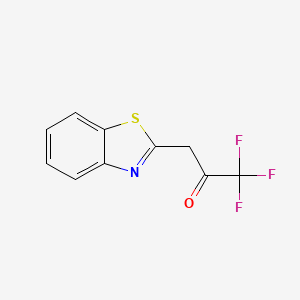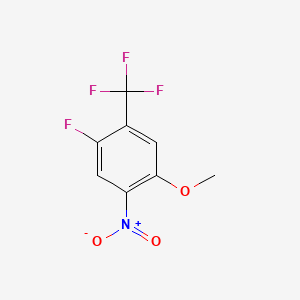
1-(Oxan-4-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxan-4-yl)ethane-1,2-diol is an organic compound that features a tetrahydropyran ring attached to an ethane-1,2-diol moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with a diol, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxan-4-yl)ethane-1,2-diol can be synthesized through the reaction of tetrahydropyran with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-(Oxan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
1-(Oxan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)ethane-1,2-diol involves its ability to form hydrogen bonds and interact with various molecular targets. The diol moiety can engage in hydrogen bonding with other molecules, while the tetrahydropyran ring provides structural stability. These interactions can influence the compound’s reactivity and its role in chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol: A simple diol with two hydroxyl groups attached to adjacent carbon atoms.
Tetrahydropyran: A cyclic ether with a six-membered ring structure.
1,3-Dioxane: A cyclic acetal with a six-membered ring containing two oxygen atoms.
Uniqueness
1-(Oxan-4-yl)ethane-1,2-diol is unique due to its combination of a tetrahydropyran ring and an ethane-1,2-diol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
Properties
| 115602-80-7 | |
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
1-(oxan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C7H14O3/c8-5-7(9)6-1-3-10-4-2-6/h6-9H,1-5H2 |
InChI Key |
AQEROXXQSDAJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







